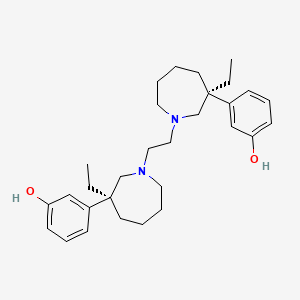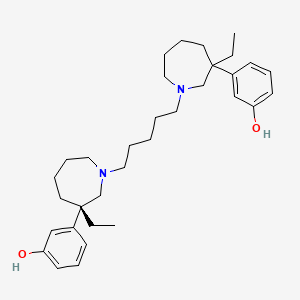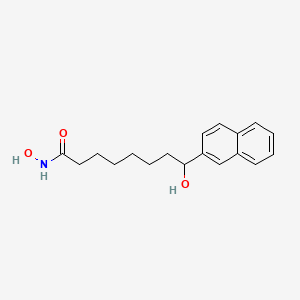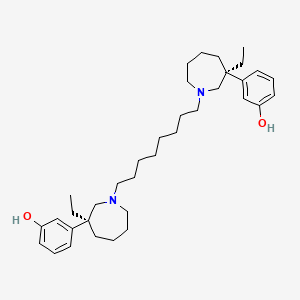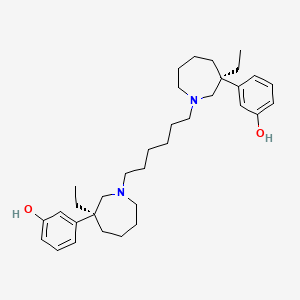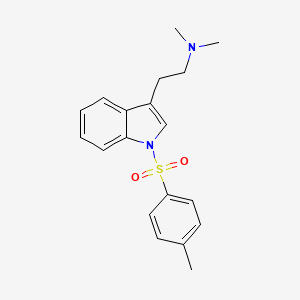![molecular formula C69H111N21O13 B10851339 N,N-diallyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851339.png)
N,N-diallyl[D-Pro-10]Dyn A-(1-11)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl[D-Pro-10]Dyn A-(1-11) is a synthetic analogue of the endogenous opioid peptide dynorphin A. This compound is specifically modified at the N-terminal with diallyl groups and at the tenth position with D-proline. These modifications are designed to enhance its affinity and selectivity for opioid receptors, particularly the kappa opioid receptor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl[D-Pro-10]Dyn A-(1-11) involves several steps:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
N-terminal Modification: The N-terminal amino group is diallylated using allyl bromide in the presence of a base such as sodium hydride.
D-Proline Incorporation: D-proline is incorporated at the tenth position during the SPPS process.
Industrial Production Methods
Industrial production of N,N-diallyl[D-Pro-10]Dyn A-(1-11) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diallyl[D-Pro-10]Dyn A-(1-11) undergoes various chemical reactions, including:
Oxidation: The diallyl groups can be oxidized to form epoxides or diols.
Reduction: The peptide can be reduced to remove disulfide bonds if present.
Substitution: The allyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like dithiothreitol (DTT) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols of the diallyl groups.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted peptides with new functional groups replacing the allyl groups.
Applications De Recherche Scientifique
N,N-diallyl[D-Pro-10]Dyn A-(1-11) has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in receptor binding studies to understand the interaction with kappa opioid receptors.
Medicine: Investigated for its potential therapeutic effects in pain management and addiction treatment.
Industry: Utilized in the development of new opioid receptor ligands for pharmaceutical applications.
Mécanisme D'action
N,N-diallyl[D-Pro-10]Dyn A-(1-11) exerts its effects by binding to kappa opioid receptors. The diallyl groups and D-proline modification enhance its selectivity and affinity for these receptors. Upon binding, it activates the receptor, leading to downstream signaling pathways that result in analgesic and other physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzylTyr(1)Dyn A-(1-11): Another modified dynorphin A analogue with a benzyl group at the N-terminal.
[D-Asp(5),Dap(8)]Dyn A-(1-11): A cyclic analogue with modifications at positions 5 and 8.
Uniqueness
N,N-diallyl[D-Pro-10]Dyn A-(1-11) is unique due to its specific N-terminal diallyl modification and D-proline incorporation, which confer enhanced selectivity and affinity for kappa opioid receptors compared to other analogues .
Propriétés
Formule moléculaire |
C69H111N21O13 |
|---|---|
Poids moléculaire |
1442.8 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C69H111N21O13/c1-7-34-89(35-8-2)54(39-45-26-28-46(91)29-27-45)62(98)81-40-55(92)80-41-56(93)82-52(38-44-19-11-10-12-20-44)61(97)87-51(37-42(4)5)60(96)84-47(22-15-31-77-67(71)72)58(94)83-48(23-16-32-78-68(73)74)59(95)88-57(43(6)9-3)64(100)85-49(24-17-33-79-69(75)76)65(101)90-36-18-25-53(90)63(99)86-50(66(102)103)21-13-14-30-70/h7-8,10-12,19-20,26-29,42-43,47-54,57,91H,1-2,9,13-18,21-25,30-41,70H2,3-6H3,(H,80,92)(H,81,98)(H,82,93)(H,83,94)(H,84,96)(H,85,100)(H,86,99)(H,87,97)(H,88,95)(H,102,103)(H4,71,72,77)(H4,73,74,78)(H4,75,76,79)/t43-,47-,48-,49-,50-,51-,52-,53-,54-,57-/m0/s1 |
Clé InChI |
PUPCCTCXOWBBTI-JHLTVMAUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N(CC=C)CC=C |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


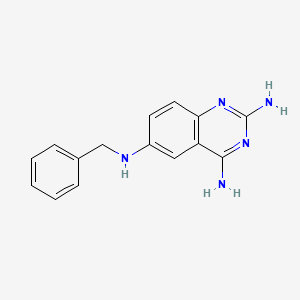
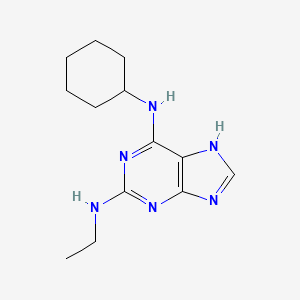
![(2S)-2-[(1-oxido-2-phosphonoethylidene)amino]butanedioate](/img/structure/B10851289.png)


